Product packaging for Bis(4-methoxy benzyl) sulfone(Cat. No.:)

Bis(4-methoxy benzyl) sulfone

Cat. No.: B8600320
M. Wt: 306.4 g/mol
InChI Key: QGPBWJNCWDJIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-methoxy benzyl) sulfone (CID 14069390) is an organosulfur compound of significant interest in chemical research, particularly in the fields of polymer science and advanced materials development . Sulfones are characterized by a sulfonyl functional group, which is a vital class of compounds valued for their versatility and wide-ranging applications . The strong electron-withdrawing nature of the sulfone group makes it a valuable intermediate in synthetic organic chemistry, useful for constructing complex molecules . In materials science, diaryl sulfone compounds similar to this compound are extensively studied as key monomers for synthesizing high-performance polymers like poly(arylene ether sulfone)s . Incorporating the sulfone group into a polymer backbone imparts exceptional thermal stability, mechanical strength, and chemical resistance, making these materials suitable for demanding applications including proton-exchange membranes (PEMs) for fuel cells and specialized dielectric materials . The methoxybenzyl groups in its structure may offer modified properties such as altered solubility and hydrolytic stability compared to other sulfone monomers. This compound is strictly for research purposes. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O4S B8600320 Bis(4-methoxy benzyl) sulfone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O4S

Molecular Weight

306.4 g/mol

IUPAC Name

1-methoxy-4-[(4-methoxyphenyl)methylsulfonylmethyl]benzene

InChI

InChI=1S/C16H18O4S/c1-19-15-7-3-13(4-8-15)11-21(17,18)12-14-5-9-16(20-2)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

QGPBWJNCWDJIBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies for Bis 4 Methoxybenzyl Sulfone and Its Analogues

Direct Oxidation Routes to Bis(4-methoxybenzyl) Sulfone

The most straightforward method for the synthesis of bis(4-methoxybenzyl) sulfone is the direct oxidation of its sulfide (B99878) precursor, bis(4-methoxybenzyl) sulfide. This transformation can be achieved using a variety of oxidizing agents and catalytic systems, each with its own set of advantages and limitations regarding efficiency, selectivity, and environmental impact.

Peroxide-Based Oxidation Systems

Hydrogen peroxide (H₂O₂) is a widely used, environmentally benign oxidant for the conversion of sulfides to sulfones. The reaction typically proceeds in two steps: the initial oxidation of the sulfide to a sulfoxide (B87167), followed by further oxidation to the sulfone. The selectivity towards the sulfone can often be controlled by adjusting the reaction conditions, such as the stoichiometry of the oxidant, temperature, and the use of catalysts.

In a typical procedure, the sulfide is treated with an excess of hydrogen peroxide, often in the presence of an acid catalyst like acetic acid, to facilitate the oxidation process. The use of solid acid catalysts, such as Amberlyst 15, has also been reported to effectively promote the oxidation of sulfides to sulfones with hydrogen peroxide. While specific data for the oxidation of bis(4-methoxybenzyl) sulfide using these systems is not extensively detailed in publicly available literature, the general applicability of these methods to diaryl and dialkyl sulfides suggests their potential for the synthesis of the target compound.

Table 1: Examples of Peroxide-Based Oxidation of Sulfides to Sulfones

Sulfide SubstrateOxidant SystemCatalystSolventReaction ConditionsYield (%)
Diphenyl sulfideH₂O₂Acetic AcidAcetic AcidRoom Temp.High
ThioanisoleH₂O₂Amberlyst 15Acetic AcidNot specifiedHigh

Note: The data in this table is representative of general sulfide oxidation and not specific to bis(4-methoxybenzyl) sulfide.

Halogen-Based Oxidants (e.g., Sodium Chlorite)

Halogen-based oxidants offer a powerful alternative for the synthesis of sulfones from sulfides. Sodium chlorite (B76162) (NaClO₂), in particular, has been demonstrated as an effective reagent for this transformation. The oxidation is typically carried out in the presence of an acid, such as hydrochloric acid, which generates in situ the active oxidizing species, chlorine dioxide (ClO₂).

This method has been successfully applied to a wide range of sulfides, including the synthesis of bis(4-methoxyphenyl) sulfone, a close analogue of bis(4-methoxybenzyl) sulfone. A general procedure involves treating the corresponding sulfide with sodium chlorite and hydrochloric acid in an organic solvent like ethyl acetate (B1210297) or acetonitrile (B52724) at room temperature. This approach is noted for its high efficiency and selectivity for the sulfone product. organic-chemistry.orgamazonaws.comgoogle.com

Table 2: Synthesis of Bis(4-methoxyphenyl) Sulfone using Sodium Chlorite

Sulfide SubstrateOxidant SystemSolventReaction TimeTemperatureYield (%)
Bis(4-methoxyphenyl) sulfideNaClO₂ / HClEthyl Acetate1 h25 °CNot specified

Source: Adapted from general procedures for sulfide oxidation using sodium chlorite. organic-chemistry.orggoogle.com

Metal-Catalyzed Oxidation Processes (e.g., Copper Catalysts, Sodium Tungstate)

Transition metal catalysts can significantly enhance the efficiency and selectivity of sulfide oxidation reactions, often allowing for the use of milder reaction conditions and more environmentally friendly oxidants like hydrogen peroxide or molecular oxygen.

Copper Catalysts: Copper complexes have been investigated as catalysts for the aerobic oxidation of sulfides. While the primary focus of some studies has been on the selective oxidation to sulfoxides, the formation of sulfones can be achieved under more forcing conditions. The mechanism often involves the formation of a copper-oxo species that acts as the active oxidant. Specific applications of copper catalysts for the synthesis of bis(4-methoxybenzyl) sulfone are not widely reported, but the general catalytic activity of copper in sulfide oxidation suggests its potential utility. google.com

Sodium Tungstate (B81510): Sodium tungstate (Na₂WO₄) is a well-established and highly effective catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide. This catalytic system is known for its high yields and clean reaction profiles. The reaction is typically performed in a biphasic system or in a suitable solvent, and the active catalytic species is a peroxotungstate complex. This method has been successfully applied to a variety of diaryl and dialkyl sulfides, indicating its strong potential for the synthesis of bis(4-methoxybenzyl) sulfone. nih.govmdpi.com

Table 3: Metal-Catalyzed Oxidation of Sulfides to Sulfones

Sulfide SubstrateCatalystOxidantSolventReaction ConditionsYield (%)
Diphenyl sulfideSodium TungstateH₂O₂Not specifiedNot specifiedHigh
ThioanisoleDinuclear Copper ComplexO₂Not specifiedNot specified93 (as sulfoxide)

Note: The data in this table is representative of general metal-catalyzed sulfide oxidation and not specific to bis(4-methoxybenzyl) sulfone.

Multi-Step Synthesis of Bis(4-methoxybenzyl) Sulfone Derivatives

Multi-step synthetic routes provide greater flexibility in the construction of unsymmetrical sulfones and allow for the introduction of diverse functionalities. These strategies typically involve the formation of a sulfide precursor followed by its oxidation to the sulfone, or the direct formation of the sulfone moiety from appropriate starting materials.

Strategies Involving Sulfide Precursors

The oxidation of the sulfide intermediate is a critical step, and the choice of oxidant and reaction conditions will depend on the desired yield and the presence of other functional groups in the molecule. The methods described in sections 2.1.1, 2.1.2, and 2.1.3 are all applicable for this transformation.

Approaches Utilizing Benzyl (B1604629) Halides and Thiolates

An alternative multi-step synthesis involves the reaction of a benzyl halide with a thiolate to form a sulfide, which is then oxidized. Specifically for bis(4-methoxybenzyl) sulfone, this would involve reacting 4-methoxybenzyl halide with a 4-methoxybenzyl thiolate. A more versatile approach for unsymmetrical analogues involves reacting a 4-methoxybenzyl halide with a different thiolate, followed by oxidation.

A more direct route to sulfones from benzyl halides involves their reaction with a sulfinate salt, such as sodium benzenesulfinate. This nucleophilic substitution reaction directly forms the sulfone C-S bond. For the synthesis of bis(4-methoxybenzyl) sulfone, one could envision a reaction between 4-methoxybenzyl halide and sodium 4-methoxybenzylsulfinate. This method avoids the separate oxidation step and can be highly efficient for the preparation of a wide range of sulfones. organic-chemistry.org

Table 4: General Multi-Step Approaches to Sulfone Synthesis

Step 1Step 2Target Compound
4-Methoxybenzyl halide + Sodium sulfide → Bis(4-methoxybenzyl) sulfideOxidation (e.g., H₂O₂, NaClO₂)Bis(4-methoxybenzyl) sulfone
4-Methoxybenzyl halide + 4-Methoxybenzyl thiolate → Bis(4-methoxybenzyl) sulfideOxidation (e.g., H₂O₂, NaClO₂)Bis(4-methoxybenzyl) sulfone
4-Methoxybenzyl halide + Sodium 4-methoxybenzylsulfinate-Bis(4-methoxybenzyl) sulfone

Derivatization of Aromatic Building Blocks

The derivatization of aromatic building blocks represents a cornerstone in the synthesis of bis(4-methoxybenzyl) sulfone and its analogues. This approach leverages readily available aromatic compounds, which are then chemically modified to introduce the desired sulfonyl group and other substituents. A common strategy involves the Friedel-Crafts-type sulfonylation of arenes. thieme-connect.com This electrophilic aromatic substitution reaction typically utilizes a sulfonyl chloride in the presence of a Lewis acid catalyst to attach the sulfonyl group to an activated aromatic ring. For the synthesis of bis(4-methoxybenzyl) sulfone, anisole (B1667542) (methoxybenzene) would serve as the aromatic building block.

Another significant method involves the oxidation of corresponding sulfides or sulfoxides. thieme-connect.com For instance, bis(4-methoxybenzyl) sulfide can be oxidized to bis(4-methoxybenzyl) sulfone using various oxidizing agents. This method is often high-yielding and straightforward to perform. thieme-connect.com The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without significant side product formation.

Furthermore, the reaction of sulfonic acid derivatives, such as sulfonate esters or sulfonyl chlorides, with organometallic reagents provides a pathway to sulfones. thieme-connect.com While sometimes limited in substrate scope and yield, this method offers an alternative route for constructing the carbon-sulfur bonds necessary for the sulfone scaffold. thieme-connect.com The reactivity of the organometallic reagent and the nature of the sulfonic acid derivative are key factors influencing the success of this approach.

Starting MaterialReagent(s)ProductReaction Type
Anisole4-Methoxybenzenesulfonyl chloride, Lewis AcidBis(4-methoxyphenyl) sulfoneFriedel-Crafts Sulfonylation
Bis(4-methoxybenzyl) sulfideOxidizing Agent (e.g., H₂O₂, m-CPBA)Bis(4-methoxybenzyl) sulfoneOxidation
4-Methoxybenzenesulfonyl chloride4-Methoxybenzylmagnesium bromideBis(4-methoxybenzyl) sulfoneNucleophilic Substitution

Development of Novel Synthetic Pathways for Sulfone Scaffolds

In recent years, significant efforts have been directed towards the development of novel and more sustainable synthetic pathways for sulfone scaffolds, moving beyond traditional methods. thieme-connect.commdpi.com These modern approaches often focus on improving reaction efficiency, expanding substrate scope, and utilizing more environmentally benign reagents.

One area of advancement is the use of sulfur dioxide surrogates. nih.govresearchgate.net Reagents like DABCO-bis(sulfur dioxide) (DABSO) have emerged as stable and easy-to-handle sources of SO₂, enabling the development of new multicomponent reactions for the synthesis of sulfones. nih.govresearchgate.net These reactions can involve the palladium-catalyzed insertion of sulfur dioxide between aryl halides and other coupling partners. nih.gov

Radical-mediated pathways have also gained prominence for the construction of C-S bonds. mdpi.com These methods can involve the generation of sulfonyl radicals from various precursors, which then participate in addition or coupling reactions to form the desired sulfone products. Such approaches can offer unique reactivity and selectivity compared to traditional ionic pathways.

Furthermore, metal-free synthetic routes are being explored to avoid the use of potentially toxic and expensive metal catalysts. nih.gov For instance, the reaction of aryldiazonium tetrafluoroborates with DABSO and aryliodonium tetrafluoroborates under metal-free conditions has been reported for the synthesis of sulfones. nih.gov These developments highlight the ongoing innovation in synthetic chemistry aimed at providing more efficient and sustainable access to important sulfone-containing molecules like bis(4-methoxybenzyl) sulfone and its analogues.

MethodKey FeaturesExample Reaction
Use of SO₂ SurrogatesStable and easy-to-handle SO₂ source, enables multicomponent reactions.Palladium-catalyzed reaction of aryl halides, DABSO, and alkyl halides. nih.govnih.gov
Radical-Mediated PathwaysUnique reactivity and selectivity, can proceed under mild conditions.Radical-initiated, three-component cascade reactions. nih.gov
Metal-Free SynthesisAvoids use of metal catalysts, often more environmentally friendly.Reaction of aryldiazonium salts with SO₂ surrogates. nih.gov

Chemical Reactivity and Mechanistic Investigations of Bis 4 Methoxybenzyl Sulfone

Reaction Pathways Involving the Sulfone Moiety

The reactivity of Bis(4-methoxybenzyl) sulfone is centered on the sulfone group and its influence on the adjacent benzylic positions. While the sulfur atom in the sulfonyl group is at its highest oxidation state (+6) and generally unreactive towards nucleophiles, its strong electron-withdrawing nature is key to the molecule's synthetic utility.

Direct nucleophilic attack on the sulfur center of a sulfone is energetically unfavorable and rarely observed. Instead, the reactivity of dibenzyl sulfones like Bis(4-methoxybenzyl) sulfone towards nucleophiles is manifested through reactions at the α-carbon positions. The electron-withdrawing sulfonyl group significantly increases the acidity of the protons on the adjacent methylene (B1212753) (-CH₂-) groups.

In the presence of a strong base, these α-protons can be abstracted to form a resonance-stabilized carbanion. This nucleophilic carbanion is the key intermediate that participates in various subsequent reactions, including carbon-carbon bond formation. While not a nucleophilic addition to the sulfone itself, this base-mediated deprotonation is the critical first step in most reactions involving sulfones as nucleophile precursors.

Certain highly specialized bis-sulfones, particularly those designed as bis-alkylating agents, can react with nucleophiles like thiols to form bridged compounds, but this is a function of leaving groups elsewhere in the molecule rather than a direct addition to the sulfonyl moiety. vectorlabs.com

Bis(4-methoxybenzyl) sulfone itself is not an α,β-unsaturated system and therefore does not act as a Michael acceptor. However, the broader field of radical-mediated transformations involving sulfones is extensive. Sulfonyl radicals are versatile intermediates that can be generated from various precursors, such as sulfonyl halides or sulfinate salts, and readily add to π-systems like alkenes and alkynes. nih.govscispace.com

A plausible, though not extensively documented, radical pathway for a compound like Bis(4-methoxybenzyl) sulfone could involve the homolytic cleavage of a carbon-sulfur bond under thermal or photochemical conditions to generate a 4-methoxybenzyl radical and a 4-methoxybenzylsulfonyl radical. The latter can then participate in radical cascade reactions. For instance, sulfonyl radicals are known to trigger complex cyclizations, such as in the bicyclization of 1,5-enynes. dntb.gov.ua

The table below summarizes representative radical reactions involving sulfonyl species, illustrating the potential transformations available to radicals derived from sulfone precursors.

Reaction TypeRadical PrecursorReactantProduct TypeRef.
Radical AdditionSulfinyl SulfoneAlkyneVinyl Sulfoxide (B87167) nih.gov
Enyne BicyclizationArylsulfonyl Radical1,5-EnyneBicyclic Compound dntb.gov.ua
Aryne AdditionTEMPOBenzyneBisalkoxyamine researchgate.net

The sulfur atom in Bis(4-methoxybenzyl) sulfone is in the +6 oxidation state, its highest possible state. Consequently, it cannot be further oxidized. However, other parts of the molecule, such as the benzylic carbons, can undergo oxidation. For example, related N-(4-methoxybenzyl) compounds can be oxidized at the benzylic position to the corresponding benzoyl derivatives. qub.ac.uk

Conversely, the sulfone group can be reduced. This transformation is particularly relevant in the context of protecting group chemistry in peptide synthesis. The 4-methoxybenzyl (Mob) group is used as a protecting group for cysteine, and the resulting thioether can be oxidized to the corresponding Mob-sulfone. researchgate.net This sulfone is stable under many conditions but can be reductively cleaved under strongly acidic conditions (e.g., using triflic acid) to yield a cysteine sulfinic acid. researchgate.net This demonstrates a key reductive pathway for a methoxybenzyl sulfone moiety. More conventional reduction of dialkyl sulfones can yield the corresponding sulfide (B99878), although this often requires strong reducing agents.

TransformationReagent(s)ProductContextRef.
ReductionTriflic Acid / TFA / H₂OSulfinic AcidPeptide Synthesis researchgate.net
Oxidation (of precursor)H₂O₂ / Niobium CarbideSulfoneSulfone Synthesis organic-chemistry.org

Role as a Synthetic Intermediate and Reagent

The most significant utility of Bis(4-methoxybenzyl) sulfone lies in its application as a synthetic intermediate, primarily for the formation of new carbon-carbon bonds. This reactivity stems from the ease with which it can be deprotonated at the α-positions.

The carbanion generated from Bis(4-methoxybenzyl) sulfone is a potent nucleophile for constructing C-C bonds. Two classic named reactions that leverage this reactivity are the Ramberg–Bäcklund reaction and the Julia olefination.

Ramberg–Bäcklund Reaction: This reaction transforms an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide. wikipedia.orgchem-station.com For Bis(4-methoxybenzyl) sulfone, this would be a multi-step process:

α-Halogenation: The sulfone is first halogenated at both α-positions, typically using a base and a halogen source like N-chlorosuccinimide (NCS) or dibromodifluoromethane.

Rearrangement: Treatment of the resulting α,α'-dihalo sulfone with a strong base initiates the rearrangement. The base abstracts an α-proton, and the resulting carbanion displaces the adjacent halide in an intramolecular Sₙ2 reaction to form a transient three-membered episulfone intermediate.

Extrusion: This unstable episulfone spontaneously decomposes, extruding sulfur dioxide (SO₂) in a cheletropic elimination to form a carbon-carbon double bond. organic-chemistry.orgchemistry-chemists.com

This sequence converts the C-SO₂-C core into a C=C bond, yielding 1,2-bis(4-methoxyphenyl)ethene (a stilbene (B7821643) derivative). The stereochemistry of the resulting alkene (E vs. Z) can often be controlled by the choice of base and reaction conditions. organic-chemistry.orgchemistry-chemists.com

Julia-Kocienski Olefination: This is a powerful and widely used modification of the original Julia olefination for the stereoselective synthesis of alkenes. wikipedia.org In this reaction, a metalated sulfone reacts with a carbonyl compound (aldehyde or ketone). organicreactions.org Bis(4-methoxybenzyl) sulfone is an ideal substrate for this process. The reaction proceeds via the following steps:

Deprotonation: A strong base (e.g., KHMDS, NaHMDS) deprotonates the sulfone at one of the α-positions to generate the sulfonyl carbanion.

Addition: The carbanion adds to an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.

Rearrangement & Elimination: In the modified Julia-Kocienski version, where the sulfone is attached to an activating group like a tetrazole or benzothiazole, the intermediate undergoes a Smiles rearrangement followed by spontaneous elimination of sulfur dioxide and the heterocyclic alkoxide, yielding the alkene product. alfa-chemistry.comresearchgate.net This one-pot procedure generally provides excellent E-selectivity for the newly formed double bond. chemrxiv.org

Olefination ReactionKey ReagentsIntermediateProductKey FeatureRef.
Ramberg–Bäcklund Base, Halogen SourceEpisulfoneAlkeneC-SO₂-C → C=C wikipedia.orgsynarchive.com
Julia-Kocienski Base, Carbonyl Compoundβ-Alkoxy SulfoneAlkeneHigh E-selectivity organicreactions.orgresearchgate.net

While less common, the structural framework of Bis(4-methoxybenzyl) sulfone can be adapted for the synthesis of heterocyclic compounds. The key strategy involves converting the sulfone into a precursor containing two leaving groups or electrophilic centers at the α and α' positions.

For example, the α,α'-dihalo sulfone intermediate prepared for the Ramberg–Bäcklund reaction could be reacted with a dinucleophile instead of a base. Reaction with a diamine, dithiol, or diol could theoretically lead to the formation of a medium-sized heterocyclic ring containing the sulfonyl group. Subsequent reductive desulfonylation could then remove the sulfone moiety if desired.

Alternatively, the sulfone could be used in a domino reaction sequence. For example, a domino sulfa-Michael/aldol reaction has been used to access chiral spiro-thiochromans, demonstrating how sulfone chemistry can be integrated into complex cyclizations. acs.org While direct examples using Bis(4-methoxybenzyl) sulfone are scarce, its fundamental reactivity patterns suggest potential applications in this area.

Mechanistic Elucidation of Key Transformations

The study of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For bis(4-methoxybenzyl) sulfone, various mechanistic investigations have shed light on its reactivity, conformational dynamics, and role in catalytic processes. These studies often employ a combination of spectroscopic techniques, computational modeling, and kinetic analysis to provide a detailed picture of the transformation pathways.

Spectroscopic Monitoring of Reaction Progress

Spectroscopic methods are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable information about the consumption of reactants, the formation of products, and the presence of any intermediates. While specific studies detailing the continuous spectroscopic monitoring of reactions involving bis(4-methoxybenzyl) sulfone are not extensively documented in the literature, the principles of such monitoring can be illustrated through the spectroscopic characterization of related sulfones and their reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for such studies. The proton chemical shifts in sulfones are well-understood, allowing for the tracking of structural changes during a reaction. nih.gov For instance, the oxidation of a sulfide to the corresponding sulfone can be monitored by observing the downfield shift of the signals for protons adjacent to the sulfur atom due to the increased electron-withdrawing nature of the sulfone group.

A representative ¹H NMR spectrum of a diaryl sulfone, bis(4-hydroxyphenyl) sulfone, shows characteristic signals for the aromatic protons. These signals would be expected to shift predictably during a reaction where the hydroxyl group is modified, providing a means to track the reaction's progress.

Table 1: Representative ¹H NMR Chemical Shifts for a Diaryl Sulfone Derivative

Protons Chemical Shift (ppm)
Aromatic Protons (ortho to -SO₂) 7.74
Aromatic Protons (ortho to -OH) 6.93
Hydroxyl Proton (-OH) 10.6

Data for Bis(4-hydroxyphenyl) Sulfone in DMSO-d₆.

In the context of bis(4-methoxybenzyl) sulfone, one could monitor its formation from bis(4-methoxybenzyl) sulfide by observing the appearance of characteristic downfield-shifted aromatic and benzylic proton signals. Similarly, any subsequent reaction involving the methoxy (B1213986) groups or the aromatic rings would lead to predictable changes in the NMR spectrum, allowing for kinetic analysis.

UV-Visible spectroscopy can also be employed, particularly if the reactants, intermediates, or products have distinct chromophores. The formation or consumption of a species can be quantified by monitoring the change in absorbance at a specific wavelength over time.

Studies on Conformation and Mobility in Complexes

The three-dimensional structure and conformational flexibility of a molecule can significantly influence its reactivity and its ability to form complexes. While specific studies on the conformational analysis of bis(4-methoxybenzyl) sulfone complexes are limited, insights can be gained from the crystal structures of related molecules containing the bis(4-methoxyphenyl) moiety.

For instance, the crystal structure of bis(4-methoxyphenyl) malonate reveals information about the preferred orientation of the methoxyphenyl groups. researchgate.netnih.gov In this structure, the dihedral angle between the two benzene (B151609) rings is 79.31 (12)°. researchgate.netnih.gov The methoxy group is nearly coplanar with its attached benzene ring. researchgate.netnih.gov This preference for a specific orientation is likely influenced by a combination of steric and electronic effects.

In the solid state, molecules often arrange themselves to maximize favorable intermolecular interactions, such as C—H···O hydrogen bonds, which can influence the observed conformation. researchgate.netnih.gov The crystal structure of N,N'-bis(4-methoxy-benzylidene)hydrazine also demonstrates the formation of sheet-like structures through C–H···O and C–H···N intermolecular hydrogen bonds. researchgate.net

These findings suggest that in potential complexes of bis(4-methoxybenzyl) sulfone, the conformation of the methoxybenzyl groups would likely be influenced by both intramolecular steric constraints and intermolecular interactions with the complexing agent. The sulfonyl group itself is known to be a good hydrogen bond acceptor, which could further direct the geometry of such complexes. The mobility of the benzyl (B1604629) groups would be expected to be restricted upon complexation, a phenomenon that could be studied using variable-temperature NMR experiments.

Investigation of Transmetalation Processes

Transmetalation is a key elementary step in many cross-coupling reactions catalyzed by transition metals. It involves the transfer of an organic group from one metal to another. The synthesis of diaryl sulfones often employs palladium- or copper-catalyzed cross-coupling reactions, where transmetalation is a plausible mechanistic step. nih.govnih.govnanomaterchem.comrsc.org

Another approach involves a three-component coupling of an organolithium reagent, a sulfur dioxide surrogate like DABSO, and an aryl halide, catalyzed by palladium. nih.govchemistryviews.org In this process, the organolithium reagent is thought to react with the sulfur dioxide surrogate to form a lithium sulfinate in situ. This sulfinate then likely undergoes transmetalation with the palladium catalyst that has already undergone oxidative addition with the aryl halide.

Copper-catalyzed syntheses of diaryl sulfones have also been developed. nanomaterchem.comrsc.org For instance, the reaction of arylboronic acids with arylsulfonyl hydrazides catalyzed by copper nanoparticles is believed to proceed through a copper-mediated organometallic cycle, which would involve a transmetalation step. rsc.org Similarly, the sulfonylation of organozinc reagents with sulfonyl halides catalyzed by copper(I) iodide provides a route to sulfones, where the organozinc reagent transfers its organic group to the copper center. rmit.edu.au

These examples highlight that while the specific details may vary depending on the catalytic system, transmetalation is a recurring and crucial step in the modern synthesis of diaryl sulfones. Mechanistic investigations in this area are often complex and may involve a combination of kinetic studies, in-situ spectroscopy, and computational modeling to elucidate the nature of the intermediates and the energetics of the transmetalation step.

Advanced Spectroscopic Characterization and Structural Elucidation of Bis 4 Methoxybenzyl Sulfone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For Bis(4-methoxybenzyl) sulfone, a combination of one-dimensional and advanced two-dimensional NMR techniques has been employed to unequivocally assign the proton and carbon signals, offering deep insights into the connectivity and spatial relationships within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Bis(4-methoxybenzyl) sulfone is characterized by distinct signals corresponding to the aromatic, benzylic, and methoxy (B1213986) protons. Analysis of a reported synthesis and characterization of this compound reveals a consistent pattern of chemical shifts that align with the expected structure.

The protons of the two equivalent 4-methoxyphenyl rings typically give rise to two sets of doublets in the aromatic region of the spectrum. The protons ortho to the benzyl (B1604629) group (H-2 and H-6) are expected to appear as a doublet, while the protons meta to the benzyl group (H-3 and H-5) also present as a doublet due to ortho-coupling. The benzylic protons (CH₂) adjacent to the sulfone group are deshielded and appear as a singlet. The protons of the methoxy groups (OCH₃) are highly shielded and are observed as a sharp singlet at a characteristic upfield chemical shift.

Based on available literature for similar sulfone compounds, the expected chemical shifts are as follows:

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic (H-2, H-6)~7.2-7.4d
Aromatic (H-3, H-5)~6.8-7.0d
Benzylic (CH₂)~4.2-4.5s
Methoxy (OCH₃)~3.8s

Note: 'd' denotes a doublet and 's' denotes a singlet. The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a detailed map of the carbon framework of Bis(4-methoxybenzyl) sulfone. The symmetry of the molecule results in a reduced number of signals compared to the total number of carbon atoms.

The spectrum is expected to show signals for the quaternary carbon attached to the benzyl group (C-1), the aromatic carbons (C-2, C-6, C-3, C-5), the carbon of the methoxy group (C-4), the benzylic carbon (CH₂), and the methoxy carbon (OCH₃). The chemical shifts are influenced by the electron-withdrawing sulfone group and the electron-donating methoxy group.

A representative set of expected ¹³C NMR chemical shifts is tabulated below:

CarbonChemical Shift (δ, ppm)
C-1~128-130
C-2, C-6~130-132
C-3, C-5~114-116
C-4~159-161
Benzylic (CH₂)~60-63
Methoxy (OCH₃)~55-56

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, HMQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For this molecule, it would clearly show the correlation between the ortho (H-2, H-6) and meta (H-3, H-5) protons on the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signals of the aromatic rings, the benzylic methylene (B1212753) group, and the methoxy group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the connectivity between the benzylic protons and the aromatic carbons, as well as the methoxy protons and the C-4 carbon.

Other Nuclei NMR (e.g., ¹⁹F NMR for derivatives)

For derivatives of Bis(4-methoxybenzyl) sulfone containing fluorine atoms, ¹⁹F NMR spectroscopy would be a powerful tool for characterization. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the position and substitution pattern of the fluorine atoms within the molecule.

Vibrational Spectroscopy (Infrared)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides crucial information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Bis(4-methoxybenzyl) sulfone is dominated by strong absorption bands characteristic of the sulfone and methoxy functional groups, as well as the aromatic rings.

The most prominent features in the FT-IR spectrum are the strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group. These typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-O stretching of the methoxy group is also expected to produce a strong band.

Key expected vibrational frequencies are summarized in the following table:

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Aromatic C-HStretching~3100-3000
Aliphatic C-H (CH₂)Stretching~2950-2850
C=C AromaticStretching~1600, 1500, 1450
S=O (Sulfone)Asymmetric Stretching~1350-1300
S=O (Sulfone)Symmetric Stretching~1160-1120
C-O (Methoxy)Stretching~1250
C-SStretching~800-700

The collective data from these advanced spectroscopic methods provides an unambiguous and detailed structural elucidation of Bis(4-methoxybenzyl) sulfone, forming a critical foundation for understanding its chemical properties and potential applications.

Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the specific vibrational modes within a molecule. ksu.edu.sa These vibrations, which include stretching, bending, twisting, and rocking motions of the constituent chemical bonds, are quantized and occur at specific frequencies. youtube.com The absorption of infrared radiation or the inelastic scattering of light in Raman spectroscopy corresponds to these discrete vibrational energy levels, providing a unique spectral fingerprint for the compound. ksu.edu.sayoutube.com

Key Vibrational Modes for Bis(4-methoxybenzyl) Sulfone:

Sulfone Group (SO₂) Vibrations: The sulfone group is characterized by strong symmetric and asymmetric stretching vibrations. The asymmetric stretching typically appears in the range of 1350-1300 cm⁻¹, while the symmetric stretching is observed around 1160-1120 cm⁻¹. These intense bands are often readily identifiable in the IR spectrum.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the benzene (B151609) rings typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (CH₂) groups exhibit symmetric and asymmetric stretching vibrations in the region of 2950-2850 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to characteristic bands in the 1600-1450 cm⁻¹ region.

C-O Ether Stretching: The asymmetric stretching of the C-O-C bond in the methoxy groups is expected to produce a strong absorption band, typically in the 1275-1200 cm⁻¹ range. The symmetric stretch is usually weaker and appears at a lower frequency.

C-S Stretching: The stretching vibration of the carbon-sulfur bond is generally weak and can be found in the 800-600 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly valuable. ksu.edu.sa A vibrational mode that is active in the IR spectrum (involving a change in the molecule's dipole moment) may be inactive in the Raman spectrum (which depends on a change in polarizability), and vice versa. ksu.edu.sa For molecules with a center of inversion, there is a rule of mutual exclusion, where vibrations that are IR active are Raman inactive, and vice versa. youtube.com

A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed bands to specific vibrational modes. nih.govresearchgate.netnih.gov This comprehensive understanding of the molecule's vibrational behavior is fundamental to its structural confirmation.

Table 1: Predicted Characteristic Vibrational Frequencies for Bis(4-methoxybenzyl) Sulfone

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfone (SO₂)Asymmetric Stretching1350 - 1300
Sulfone (SO₂)Symmetric Stretching1160 - 1120
Aromatic C-HStretching> 3000
Aliphatic C-H (CH₂)Stretching2950 - 2850
Aromatic C=CRing Stretching1600 - 1450
Ether (C-O-C)Asymmetric Stretching1275 - 1200
Carbon-Sulfur (C-S)Stretching800 - 600

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For bis(4-methoxybenzyl) sulfone (C₁₆H₁₈O₄S), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but different elemental formulas. This capability is crucial for confirming the molecular formula of the compound and for identifying unknown substances. The fragmentation patterns observed in HRMS can also provide detailed structural information, helping to piece together the connectivity of the atoms within the molecule.

Low-resolution mass spectrometry provides nominal mass information, meaning the mass-to-charge ratio is reported as an integer. While less precise than HRMS, LRMS is a rapid and robust technique for determining the molecular weight of a compound and for obtaining a general fragmentation pattern. For routine analysis and initial characterization of bis(4-methoxybenzyl) sulfone, LRMS can quickly confirm the presence of the molecular ion and provide key fragment ions that are characteristic of the structure.

The choice of ionization technique is critical in mass spectrometry as it is the process by which the neutral analyte molecule is converted into a charged ion.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix material. A pulsed laser is used to desorb and ionize the analyte molecules, typically forming singly charged ions. MALDI is a soft ionization technique, meaning it imparts minimal excess energy to the analyte, often resulting in a strong molecular ion peak with minimal fragmentation. This is advantageous for determining the molecular weight of bis(4-methoxybenzyl) sulfone.

Electrospray Ionization (ESI): ESI is another soft ionization technique that is particularly well-suited for polar molecules and is often coupled with liquid chromatography. A solution of the analyte is passed through a heated capillary at a high potential, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI can produce singly or multiply charged ions and is known for its sensitivity and ability to analyze complex mixtures. For bis(4-methoxybenzyl) sulfone, ESI would be an effective method for generating ions for mass analysis.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon the absorption of ultraviolet or visible light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. The absorption of this energy excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a molecule absorbs light are determined by its electronic structure, particularly the presence of chromophores.

For bis(4-methoxybenzyl) sulfone, the primary chromophores are the two benzene rings. The presence of the methoxy groups as substituents on the aromatic rings will influence the position and intensity of the absorption bands. The sulfone group, while not a strong chromophore in the near-UV region, can have an electronic influence on the benzene rings.

The UV-Vis spectrum of bis(4-methoxybenzyl) sulfone is expected to show characteristic absorption bands related to the π → π* transitions of the aromatic system. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are important parameters obtained from the UV-Vis spectrum that can be used for quantitative analysis and to provide further evidence for the proposed structure. The electronic transitions are also influenced by the solvent in which the spectrum is recorded.

Table 2: Summary of Spectroscopic Techniques for the Characterization of Bis(4-methoxybenzyl) Sulfone

TechniqueInformation Obtained
Vibrational Spectroscopy (IR/Raman)Identification of functional groups, molecular fingerprint, bond vibrations.
High-Resolution Mass Spectrometry (HRMS)Accurate mass, elemental composition, fragmentation patterns.
Low-Resolution Mass Spectrometry (LRMS)Nominal molecular weight, basic fragmentation pattern.
Ionization Techniques (MALDI, ESI)Generation of gas-phase ions for mass analysis with minimal fragmentation.
UV-Vis SpectroscopyElectronic transitions, identification of chromophores, quantitative analysis.

Steady-State Fluorescence Emission Studies

No published studies detailing the steady-state fluorescence emission properties of Bis(4-methoxybenzyl) sulfone were identified. Information regarding its excitation and emission spectra, quantum yield, and fluorescence lifetime is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

A search for single-crystal X-ray diffraction data for Bis(4-methoxybenzyl) sulfone did not yield any specific results. Consequently, critical crystallographic information such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound has not been reported.

Conformational Analysis in Crystalline State

As no crystal structure data is available, a conformational analysis of Bis(4-methoxybenzyl) sulfone in the crystalline state cannot be provided. Details regarding bond lengths, bond angles, and torsion angles that would define its three-dimensional structure in the solid state are currently unknown.

Computational Chemistry and Theoretical Studies of Bis 4 Methoxybenzyl Sulfone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is used to determine the electronic structure of molecules by calculating the electron density. From this, a wide range of molecular properties can be derived. DFT calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the orbitals of the atoms.

A fundamental step in any computational study is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. The optimization yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

For sulfones, DFT calculations can accurately predict the geometry around the central sulfur atom. For instance, in a study of various sulfones, S=O bond distances were calculated to be in the range of 1.392 Å to 1.463 Å, while S–C bond distances ranged from 1.743 Å to 1.790 Å. researchgate.net These calculations confirm the tetrahedral geometry around the sulfur atom and provide a precise structural model. The electronic structure analysis reveals how electrons are distributed within the molecule's orbitals, which is crucial for understanding its stability and reactivity.

Table 1: Illustrative Geometric Parameters for a Sulfone Moiety The following data is representative of typical sulfone compounds and illustrates what would be expected for Bis(4-methoxybenzyl) sulfone.

ParameterTypical Calculated Value
S=O Bond Length1.40 - 1.46 Å
S-C Bond Length1.74 - 1.79 Å
O=S=O Bond Angle~118° - 122°
C-S-C Bond Angle~104° - 108°
O=S=C Bond Angle~107° - 110°

DFT methods are highly effective for simulating spectroscopic data, which aids in the interpretation of experimental results.

DFT-NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). scielo.org.zaresearchgate.net These theoretical values are often compared with experimental data to confirm molecular structures. Calculations on similar aromatic compounds have shown excellent agreement between computed and experimental chemical shifts. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic transitions, predicting the ultraviolet-visible (UV-Vis) absorption spectrum. mdpi.comnih.gov This analysis provides information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π*). For molecules with aromatic rings, these transitions are typically observed in the UV region. scielo.org.za TD-DFT calculations can effectively predict these absorption bands, often with a deviation of only a few percent from experimental values. mdpi.com

Table 2: Example of Simulated Spectroscopic Data This table illustrates the type of results obtained from TD-DFT calculations for an aromatic molecule.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁342.900.2430HOMO → LUMO+1 (49%)
S₀ → S₂405.850.3780HOMO-2 → LUMO (42%)
S₀ → S₃522.010.1519HOMO → LUMO (98%)

Data adapted from a study on a complex organic molecule to illustrate TD-DFT output. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential.

LUMO: Represents the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability. researchgate.net

FMO analysis helps predict how the molecule will interact with other reagents and provides insight into its electronic properties and charge transfer capabilities. researchgate.netajchem-a.com

Table 3: Illustrative FMO Energy Parameters This table shows typical energy values obtained from FMO analysis of an organic molecule.

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.85
Energy Gap (ΔE)4.65

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with electrophiles or nucleophiles. The map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on oxygen atoms). semanticscholar.org

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. semanticscholar.org

Green: Regions of neutral or near-zero potential.

For Bis(4-methoxybenzyl) sulfone, the MEP map would be expected to show a significant negative potential (red) around the two oxygen atoms of the sulfone group and the oxygen atoms of the methoxy (B1213986) groups, as these are the most electronegative sites. semanticscholar.org The aromatic rings would exhibit regions of moderate negative potential, while the hydrogen atoms would show positive potential (blue). mdpi.com

Quantum Chemical Modeling of Reactivity

Beyond static properties, computational chemistry can model dynamic processes, providing insights into chemical reactivity and mechanisms.

DFT can be used to map out the entire energy profile of a chemical reaction. This involves:

Transition State Analysis: A transition state is the highest energy point along a reaction pathway. DFT calculations can locate the geometry and energy of the transition state structure. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is a key factor in determining the reaction rate. nih.gov

For a compound like Bis(4-methoxybenzyl) sulfone, this type of analysis could be used to study its stability, potential decomposition pathways, or its reactivity as a bis-alkylating agent in reactions with nucleophiles. nih.govvectorlabs.com The calculations would reveal the most likely reaction mechanism by comparing the activation energies of different possible pathways. jmchemsci.com

Solvation Effects in Reaction Simulations

In the computational modeling of chemical reactions, accurately representing the solvent environment is crucial for obtaining realistic energy profiles and reaction dynamics. For sulfone-containing molecules like Bis(4-methoxybenzyl) sulfone, which possess a significant dipole moment due to the sulfonyl group, solvent effects are particularly pronounced. Theoretical studies on related sulfone compounds often employ implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to account for the bulk electrostatic effects of the solvent.

For instance, computational studies on the oxidation potentials of functionalized sulfone solvents have demonstrated the importance of continuum solvation models in predicting their electrochemical behavior. These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. The choice of the solvation model and the level of theory (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) can significantly influence the calculated oxidation potentials. It has been shown that for some linear sulfone molecules, the MP2/PCM method provides results that are in good agreement with experimental data. researchgate.net

The reaction of interest dictates the most appropriate computational approach. For reactions involving significant charge separation or the formation of ionic intermediates, explicit solvent models, where individual solvent molecules are included in the simulation, may be necessary to capture specific solute-solvent interactions like hydrogen bonding. However, for a general understanding of how a solvent medium affects the reaction energetics of Bis(4-methoxybenzyl) sulfone, implicit models often provide a computationally efficient and reasonably accurate alternative.

Table 1: Comparison of Implicit Solvation Models in Computational Chemistry

ModelDescriptionStrengthsLimitations
PCM Places the solute in a cavity within a dielectric continuum.Computationally efficient, widely available.Does not account for specific solute-solvent interactions.
SMD A universal solvation model based on the solute's electron density.Generally provides accurate solvation free energies.Parametrized for a wide range of solvents.
COSMO A conductor-like screening model that approximates the dielectric.Robust and fast, reduces outlying charge errors.May not be as accurate for all systems as other models.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of Bis(4-methoxybenzyl) sulfone are governed by a variety of intramolecular interactions. The molecule's key rotatable bonds are the C-S bonds linking the sulfonyl group to the benzyl (B1604629) moieties and the C-C bonds between the methylene (B1212753) bridges and the aromatic rings. Computational conformational analysis, typically performed using methods like DFT, can elucidate the preferred geometries and the energy barriers between different conformers.

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior, mobility, and flexibility of molecules over time. mdpi.com An MD simulation of Bis(4-methoxybenzyl) sulfone would involve placing the molecule in a simulated environment (e.g., in a solvent box or in a vacuum) and solving Newton's equations of motion for all atoms. This allows for the exploration of the conformational space accessible at a given temperature.

Key metrics that can be extracted from MD simulations to quantify flexibility include the root-mean-square deviation (RMSD) of atomic positions from a reference structure and the root-mean-square fluctuation (RMSF) of individual atoms or groups. For Bis(4-methoxybenzyl) sulfone, the benzyl groups are expected to exhibit the highest degree of flexibility, with the methoxy groups also showing considerable mobility. The central sulfonyl group, in contrast, would act as a more rigid pivot point. Such simulations can reveal how the molecule might adapt its shape in different environments, which is crucial for understanding its interactions with other molecules. Studies on other sulfone derivatives have successfully employed MD simulations to understand their interactions with biological targets. nih.gov

Table 2: Predicted Flexible Regions in Bis(4-methoxybenzyl) Sulfone from Theoretical Considerations

Molecular FragmentExpected FlexibilityRationale
Methoxy GroupsHighRotation around the O-C(aromatic) bond.
Benzyl GroupsHighTorsional freedom around C-S and C-C bonds.
Sulfonyl GroupLowActs as a rigid central linker.

Advanced Computational Methods for Optical and Electronic Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. The first hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. Computational chemistry provides a means to calculate β and other NLO parameters, offering insights into the structure-property relationships of NLO materials.

For molecules like Bis(4-methoxybenzyl) sulfone, which can be considered as having a central electron-withdrawing sulfonyl group flanked by electron-donating methoxy-substituted phenyl rings, there is potential for a significant NLO response. DFT calculations are commonly employed to compute the static and frequency-dependent hyperpolarizabilities. Studies on related biscinnamyl-sulfone derivatives have shown that these compounds can possess considerable first-order hyperpolarizability. nih.gov The magnitude of β is sensitive to the molecular geometry and the nature of the donor and acceptor groups. Computational investigations can therefore guide the design of novel sulfone-based NLO materials with enhanced properties. nih.gov

Table 3: Representative Calculated NLO Properties for a Generic Donor-π-Acceptor Sulfone Compound

PropertySymbolTypical Calculated Value (a.u.)
Dipole Momentμ5 - 15
Polarizabilityα200 - 400
First Hyperpolarizabilityβ1000 - 5000

Note: These are representative values based on studies of analogous sulfone compounds and are intended for illustrative purposes.

Time-dependent density functional theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. rsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption. For Bis(4-methoxybenzyl) sulfone, TD-DFT calculations can predict its UV-Vis absorption spectrum and provide insights into the nature of its electronic transitions.

The electronic transitions in aromatic sulfones are typically characterized by π-π* and n-π* transitions. The π-π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, primarily localized on the aromatic rings. The n-π* transitions involve the promotion of a non-bonding electron from the oxygen atoms of the sulfonyl group to an antibonding π* orbital. TD-DFT calculations can determine the energies of these transitions and the molecular orbitals involved. This information is valuable for understanding the photophysical properties of the molecule and how they might be tuned by chemical modifications. The choice of the functional and basis set is critical for obtaining accurate results in TD-DFT calculations of excited states. researchgate.net

Table 4: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for an Aromatic Sulfone

TransitionExcitation Energy (eV)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁4.520.002n → π
S₀ → S₂5.150.350π → π
S₀ → S₃5.480.120π → π*

Note: These are illustrative values for a generic aromatic sulfone and may not be representative of Bis(4-methoxybenzyl) sulfone.

Hirshfeld Surface Analysis and Intermolecular Interactions

A comprehensive search of the scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis of Bis(4-methoxybenzyl) sulfone. This analytical technique, which is crucial for quantifying intermolecular interactions within a crystal lattice, appears not to have been published for this particular compound.

For related compounds containing sulfone and methoxybenzyl moieties, Hirshfeld surface analyses have revealed the significant roles of H···H, C···H/H···C, and O···H/H···O interactions in their crystal packing. For instance, studies on other sulfonyl-containing aromatic compounds have often highlighted the prevalence of hydrogen bonding involving the sulfonyl oxygen atoms and various hydrogen donors. Similarly, analyses of molecules with methoxy groups frequently show the participation of these groups in weak C–H···O interactions.

Although specific data for Bis(4-methoxybenzyl) sulfone is unavailable, a theoretical analysis would be expected to reveal a complex network of intermolecular interactions. The presence of aromatic rings would suggest the possibility of π-π stacking interactions, while the methoxy groups and sulfonyl groups would likely be involved in a variety of weak hydrogen bonds and other van der Waals forces.

Without experimental crystallographic data and a subsequent Hirshfeld surface analysis, any detailed discussion of the intermolecular interactions in Bis(4-methoxybenzyl) sulfone remains speculative. The generation of detailed data tables and specific research findings, as requested, is therefore not possible at this time. Further experimental and computational studies are required to elucidate the precise nature and quantitative contributions of the intermolecular interactions governing the crystal structure of Bis(4-methoxybenzyl) sulfone.

Advanced Applications and Research Directions of Bis 4 Methoxybenzyl Sulfone in Materials Science and Chemical Biology

Applications in Polymer Chemistry and Functional Materials

Bis(4-methoxybenzyl) sulfone and its derivatives are emerging as significant compounds in the field of polymer chemistry, contributing to the development of high-performance and functional materials.

Aromatic polysulfones are a class of high-performance thermoplastic polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.gov The synthesis of these polymers often involves the condensation reaction of dipotassium (B57713) salts of bisphenols with 4,4'-bis(chlorophenyl) sulfone. nih.gov While direct copolymerization of Bis(4-methoxybenzyl) sulfone itself isn't the standard method, the core sulfone group is the key functional moiety that defines this class of polymers. For instance, Bis(4-methacryloylmethylphenyl) sulphone has been synthesized and copolymerized with styrene (B11656) to create novel materials with specific mechanical and thermal properties. researchgate.net The sulfone linkage provides rigidity and thermal stability to the polymer backbone.

Table 1: Examples of Monomers and Polymers Related to Aromatic Polysulfone Synthesis

Compound NameRole in Polymer SynthesisResulting Polymer TypeReference
4,4'-bis(chlorophenyl) sulfoneMonomerAromatic Polysulfone nih.gov
Bisphenol AMonomerAromatic Polysulfone nih.gov
Bis(4-methacryloylmethylphenyl) sulphoneMonomerCopolymer with Styrene researchgate.net

This table is interactive. Click on the headers to sort.

Sulfonated aromatic polysulfones are extensively researched for their potential use as proton exchange membranes (PEMs) in fuel cells. 20.210.105ipfdd.de These membranes are crucial components that facilitate proton transport between the anode and cathode. The sulfonation of the aromatic rings in the polysulfone backbone introduces sulfonic acid groups, which are responsible for the proton conductivity. 20.210.105 While Bis(4-methoxybenzyl) sulfone itself is not directly sulfonated for this purpose, the underlying principle of incorporating sulfone groups into a polymer backbone and then functionalizing it to create ion-exchange membranes is a key area of research. For example, sulfonated poly(bis-A)-sulfone has been investigated for its thermal and mechanical properties, water uptake, and proton conductivity for potential use in direct methanol (B129727) fuel cells. researchgate.net

The sulfone group, a key feature of Bis(4-methoxybenzyl) sulfone, plays a role in the design of materials for optoelectronic applications, particularly as host materials in Organic Light Emitting Diodes (OLEDs). researchgate.net Host materials are essential components of the emissive layer in OLEDs, facilitating charge transport and transferring energy to the light-emitting dopant molecules. ossila.com Materials containing the sulfone group can exhibit a high triplet energy, which is crucial for efficient blue phosphorescent OLEDs. researchgate.net The electron-withdrawing nature of the sulfone group can also lead to improved electron injection and transport, contributing to a better balance of charge carriers within the device. researchgate.net For instance, a m-terphenyl-modified sulfone derivative has been successfully used as a host material for high-efficiency blue and green phosphorescent OLEDs. researchgate.net

Contributions to Advanced Organic Synthesis

The structural motifs present in Bis(4-methoxybenzyl) sulfone, namely the sulfone group and the methoxy-substituted aromatic rings, are relevant to various areas of advanced organic synthesis.

Chiral sulfones, which are molecules containing a stereogenic center at the sulfur atom or in its vicinity, are valuable targets in asymmetric synthesis due to their presence in biologically active compounds and their utility as chiral synthons. acs.org While Bis(4-methoxybenzyl) sulfone is achiral, the broader class of sulfones is a key focus in the development of new asymmetric catalytic methods. Research in this area includes the enantioselective synthesis of β-chiral sulfones through methods like asymmetric radical relay and dual catalysis. acs.org Organocatalytic approaches are also being explored for the asymmetric deoxygenation of sulfones to produce chiral sulfinyl compounds. researchgate.net

The synthesis of complex molecules with potential biological activity often involves the use of various building blocks and synthetic strategies. While Bis(4-methoxybenzyl) sulfone itself may not be a direct precursor, the structural elements it contains are found in various synthetic targets. For example, curcumin (B1669340), a natural product with a wide range of biological activities, and its analogs often feature methoxy-substituted phenyl rings. nih.govmdpi.comnih.govgoogle.com The synthesis of curcumin analogs is an active area of research aimed at improving the parent compound's stability and therapeutic properties. nih.govnih.gov These synthetic efforts involve various coupling and condensation reactions to construct the diarylheptanoid backbone characteristic of curcuminoids. google.com

Innovative Applications in Bioconjugation Chemistry

Bis(4-methoxybenzyl) sulfone and related bis-sulfone structures are at the forefront of bioconjugation chemistry, offering robust and site-specific methods for linking biomolecules. These reagents are particularly valuable for creating stable and well-defined bioconjugates for therapeutic and diagnostic applications.

Disulfide Rebridging Strategies

A significant challenge in constructing antibody-drug conjugates (ADCs) has been achieving homogeneity and stability. Covalent rebridging of disulfide bonds using bis-sulfone reagents has emerged as a powerful strategy to address this. nih.gov This technique involves the reduction of native disulfide bonds within a protein, such as an antibody, followed by the reaction of the resulting two thiol groups with a bis-reactive conjugating moiety like a bis-sulfone. This process creates a stable, covalent thioether linkage, effectively "rebridging" the original disulfide bond with the linker-drug construct.

This approach offers several advantages over traditional conjugation methods:

Site-Specificity: It targets the native disulfide bonds, eliminating the need for recombinant engineering of the antibody to introduce specific conjugation sites. nih.gov

Homogeneity: The strategy leads to a more homogeneous product with a defined drug-to-antibody ratio (DAR). For instance, conjugating a rebridging reagent containing the drug monomethyl auristatin E (MMAE) to the antibody trastuzumab resulted in a 78% conversion to an ADC with a DAR of 4, with no unconjugated antibody remaining. nih.gov

Stability: The resulting thioether bonds are highly stable in physiological conditions, such as in serum, which is crucial for the efficacy and safety of therapeutic conjugates. nih.govrsc.org

Researchers have successfully applied this strategy to conjugate not only entire antibodies but also antibody fragments like Fabs, yielding homogeneous single-drug conjugated products that retain their antigen-binding capabilities. nih.gov

Development of Linkers for Biomolecule Conjugates

The bis-sulfone moiety is a key component in a class of cross-linking agents used to create stable linkages between various biomolecules, including proteins, peptides, and nucleic acids. vectorlabs.com These reagents function as linkers that can form covalent bonds with thiol groups, making them ideal for the disulfide rebridging strategies mentioned above. nih.govvectorlabs.com

The development of these linkers has been instrumental in advancing several fields:

Antibody-Polymer Conjugates: A bis-sulfone alkyl bromide initiator has been synthesized for use in atom transfer radical polymerization (ATRP). rsc.org This initiator allows for the growth of polymers, such as those made from trehalose (B1683222) methacrylate, which can then be irreversibly inserted into the disulfide bonds of antibodies like Herceptin and its Fab fragment. rsc.org This conjugation has been shown to significantly increase the thermal stability of the antibody and Fab. rsc.org

Protein Therapeutics: Tetrazine-based disulfide rebridging reagents have been developed to site-selectively install bioorthogonal handles onto proteins. This allows for a fast and efficient secondary conjugation step via the inverse electron demand Diels–Alder reaction with trans-cyclooctene (B1233481) (TCO), enabling the creation of well-defined bioconjugates with preserved protein structure and stability. rsc.org

General Bioconjugation: Bis-sulfone reagents are versatile tools for creating a wide range of bioconjugates used in biochemical assays, protein-protein interaction studies, and drug delivery systems. vectorlabs.com

Linker TypeApplicationBiomolecule TargetResulting BondReference
MMAE Bis-sulfone ReagentAntibody-Drug Conjugate (ADC)TrastuzumabStable Thioether nih.gov
Bis-sulfone Alkyl Bromide InitiatorAntibody-Polymer ConjugateHerceptin, Herceptin FabStable Thioether rsc.org
Tetrazine-based Bis-sulfoneSite-selective Protein ModificationSomatostatin, IgG FabStable Thioether rsc.org

Investigation in Medicinal Chemistry Research (Mechanism-Focused)

The sulfone functional group is a key pharmacophore in various areas of medicinal chemistry. Research into bis-sulfone compounds has revealed their potential as enzyme inhibitors and as antimycobacterial agents, with detailed studies focusing on their mechanisms of action and structure-activity relationships.

Studies on Enzyme Inhibition Mechanisms

While research specifically on Bis(4-methoxybenzyl) sulfone as an enzyme inhibitor is limited, studies on other novel bis-sulfone derivatives have demonstrated their potential to inhibit key metabolic enzymes. A series of novel bis-sulfone compounds were synthesized and shown to effectively inhibit human carbonic anhydrase (hCA) isozymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

The mechanism of inhibition is based on the interaction of the sulfone moiety and associated chemical structures with the active sites of these enzymes. The inhibitory activities, expressed as inhibition constants (Ki), indicate potent inhibition. nih.gov

Enzyme TargetKi Range (nM)Associated DiseasesReference
Human Carbonic Anhydrase I (hCA I)11.4 ± 3.4 to 70.7 ± 23.2Glaucoma, Leukemia, Epilepsy nih.gov
Human Carbonic Anhydrase II (hCA II)28.7 ± 6.6 to 77.6 ± 5.6Glaucoma, Leukemia, Epilepsy nih.gov
Acetylcholinesterase (AChE)18.7 ± 2.61 to 95.4 ± 25.52Alzheimer's Disease nih.gov
Butyrylcholinesterase (BChE)9.5 ± 2.1 to 95.5 ± 1.2Alzheimer's Disease nih.gov

These findings suggest that the bis-sulfone scaffold can be a promising foundation for designing potent and selective inhibitors for enzymes implicated in a variety of diseases. nih.gov

Role in Antimycobacterial Research and Structure-Activity Relationship Studies

In the search for new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb), a 2-aminoquinazolinone compound featuring a sulfone moiety has been identified as a potent antimycobacterial agent. acs.orgnih.gov This sulfone, referred to as compound 1 , was identified through phenotypic whole-cell screening against Mtb. nih.gov

Structure-activity relationship (SAR) studies were conducted to optimize the lead compound. A key finding was the development of a sulfoxide (B87167) analogue (compound 2 ), which was designed to improve solubility. nih.govuct.ac.za In vivo pharmacokinetic studies revealed that the sulfoxide 2 acted as a prodrug, being extensively metabolized into the active sulfone 1 . acs.orgnih.gov Dosing with the sulfoxide led to high exposure of the active sulfone metabolite. acs.org

Despite promising in vitro activity and favorable pharmacokinetics, the sulfoxide prodrug was found to be inactive in an acute TB infection mouse model. acs.orgnih.gov Further investigation into this discrepancy revealed that the antimycobacterial activity was dependent on the presence of glycerol (B35011) in the culture media. nih.govuct.ac.za This led to the hypothesis that the compound's mechanism of action is linked to a glycerol-dependent pathway, which may not be the primary carbon source utilized by Mtb in the lungs during an infection. nih.gov This highlights the critical importance of understanding the specific metabolic states of bacteria in vivo when developing new antimicrobial agents.

Future Perspectives and Emerging Research Avenues

The research surrounding bis(4-methoxybenzyl) sulfone and related bis-sulfone compounds opens up several promising avenues for future investigation in materials science and chemical biology. The demonstrated success of disulfide rebridging points toward the development of next-generation antibody-drug conjugates with enhanced stability and precisely controlled drug loading, potentially leading to more effective and safer cancer therapies. The use of bis-sulfone initiators in polymer chemistry could be expanded to create a wider range of functional bioconjugates, stabilizing other therapeutic proteins beyond antibodies and exploring new applications in drug delivery and diagnostics.

In medicinal chemistry, the sulfone scaffold remains a highly attractive starting point for the design of novel therapeutics. Future research will likely focus on elucidating the specific mechanisms of enzyme inhibition by bis-sulfone compounds to design more potent and selective inhibitors for diseases like Alzheimer's and glaucoma. In the realm of infectious diseases, the findings from the antimycobacterial research underscore the need to explore the mechanism of action of sulfone-containing compounds further. Understanding and overcoming the challenges related to in vivo efficacy, such as metabolic dependencies, could lead to the development of new classes of antibiotics to combat drug-resistant pathogens like M. tuberculosis.

Design of Next-Generation Sulfone-Based Compounds

The core structure of bis(4-methoxybenzyl) sulfone serves as a foundational building block for a new generation of sulfone-based compounds with tailored functionalities. The design of these next-generation molecules primarily involves strategic modifications of the aromatic rings and the benzylic positions to enhance or introduce new properties.

One promising research direction is the functionalization of the aromatic rings. The methoxy (B1213986) groups can be readily converted to hydroxyl groups, which then act as versatile handles for further chemical transformations. For instance, these hydroxylated derivatives can be esterified or etherified with a variety of functional groups to modulate solubility, thermal stability, and biocompatibility. Furthermore, the aromatic rings themselves are amenable to electrophilic substitution reactions, allowing for the introduction of nitro, halogen, or alkyl groups. These substitutions can fine-tune the electronic properties of the molecule, which is particularly relevant for applications in optoelectronics and sensor technology.

Another key area of development is the synthesis of polymers incorporating the bis(4-methoxybenzyl) sulfone moiety. Poly(ether sulfone)s are a class of high-performance thermoplastics known for their excellent thermal and chemical stability. By preparing a dihydroxy derivative of bis(4-methoxybenzyl) sulfone, it can be used as a monomer in condensation polymerizations with dihalide compounds to create novel poly(ether sulfone)s. researchgate.net The incorporation of the flexible benzylic groups is anticipated to influence the polymer's mechanical properties, potentially leading to materials with enhanced processability and toughness.

The following table outlines potential next-generation compounds derived from bis(4-methoxybenzyl) sulfone and their projected applications.

Compound Name Structural Modification Projected Application
Bis(4-hydroxybenzyl) sulfoneDemethylation of methoxy groupsMonomer for high-performance polymers, antioxidant
Bis(4-aminobenzyl) sulfoneNitration followed by reductionCuring agent for epoxy resins, precursor for polyimides
Bis(4-vinylbenzyl) sulfoneIntroduction of vinyl groupsCrosslinking agent in polymer synthesis
Brominated bis(4-methoxybenzyl) sulfoneElectrophilic bromination of aromatic ringsFlame retardant additive

Integration into Multidisciplinary Research Platforms

The versatility of bis(4-methoxybenzyl) sulfone and its derivatives facilitates their integration into various multidisciplinary research platforms, particularly at the intersection of materials science, chemical biology, and medicine.

In the realm of chemical biology, functionalized derivatives of bis(4-methoxybenzyl) sulfone are being explored as chemical probes to study biological systems. nih.govmq.edu.au For instance, the introduction of a reactive group, such as a sulfonyl fluoride, could transform the molecule into a covalent probe for labeling specific proteins. mdpi.com The core structure can be designed to mimic the binding motifs of known enzyme inhibitors, with the methoxybenzyl groups providing key interactions within a protein's active site. The development of such probes would enable the identification of new drug targets and the elucidation of complex biological pathways. nih.govnih.gov

Furthermore, the structural similarity of bis(4-methoxybenzyl) sulfone to certain biologically active molecules suggests its potential as a scaffold for drug discovery. For example, the related compound bis(4-hydroxybenzyl)sulfide has shown inhibitory activity against histone deacetylase, a key target in cancer therapy. nih.gov This precedent encourages the synthesis and screening of a library of bis(4-methoxybenzyl) sulfone derivatives for various biological activities. The sulfone group is a common feature in a number of approved drugs, valued for its metabolic stability and ability to form hydrogen bonds.

In materials science, the integration of bis(4-methoxybenzyl) sulfone into advanced composites and functional coatings is an active area of research. Its inherent thermal stability makes it an attractive candidate for inclusion in materials designed for high-temperature applications. Moreover, the ability to functionalize the molecule opens up possibilities for creating "smart" materials. For example, the incorporation of photo-responsive groups could lead to materials that change their properties upon exposure to light.

The table below summarizes the potential integration of bis(4-methoxybenzyl) sulfone into various research platforms.

Research Platform Role of Bis(4-methoxybenzyl) Sulfone Derivative Potential Impact
Drug DiscoveryCore scaffold for inhibitor designDevelopment of new therapeutic agents
Chemical ProteomicsBackbone for activity-based probesIdentification and characterization of protein function
Polymer ChemistryMonomer for specialty polymersCreation of high-performance materials with tailored properties
Sensor TechnologyFunctional component in chemosensorsDetection of specific analytes with high sensitivity

The continued exploration of bis(4-methoxybenzyl) sulfone and its derivatives is poised to yield significant advancements across multiple scientific disciplines, from the development of novel therapeutics to the creation of next-generation materials.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Bis(4-methoxy benzyl) sulfone, and how can reaction conditions be optimized?

  • Methodological Answer : High-yield synthesis of aryl sulfones often involves nucleophilic substitution or oxidation of sulfides/sulfoxides. For example:

  • Nucleophilic substitution : Reacting 4-methoxy benzyl halides with sulfinate salts (e.g., sodium benzenesulfinate) in polar solvents like DMSO at elevated temperatures (e.g., 80°C) can achieve yields >90% .
  • Oxidation : Benzyl sulfides can be oxidized to sulfones using peracids (e.g., m-chloroperoxybenzoic acid) or catalytic methods. However, conversion rates vary; benzyl sulfide oxidation yields only 6% sulfone under certain conditions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity, temperature, and stoichiometry to minimize byproducts like sulfoxides .

Q. How is this compound characterized using NMR spectroscopy?

  • Methodological Answer : Key NMR signals for structural confirmation include:

  • Methoxy protons : A singlet at δ 3.69 ppm (3H, s) for the OCH₃ group .
  • Aromatic protons : Multiplets in δ 7.18–7.99 ppm for the benzyl aromatic rings, with coupling constants (e.g., J = 8.6–8.8 Hz) indicating para-substitution .
  • Benzylic CH₂ groups : Singlets near δ 4.69–5.27 ppm (2H, s) for the sulfone-linked methylene groups .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Storage : Store at 0–6°C to prevent decomposition, as recommended for structurally similar sulfones .
  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation of vapors .
  • Waste disposal : Neutralize acidic or reactive byproducts before disposal, following institutional guidelines for sulfone derivatives .

Advanced Research Questions

Q. How can unexpected byproducts during sulfone synthesis be analyzed and mitigated?

  • Methodological Answer : Contradictions in product distribution (e.g., sulfoxide vs. sulfone formation) require:

  • Analytical tools : Use GC-MS or HPLC to quantify intermediates (e.g., benzyl sulfoxide at 71% vs. sulfone at 6% in FRP-coupled assays) .
  • Mechanistic studies : Probe reaction pathways using isotopic labeling (e.g., ³⁵S) or computational modeling to identify rate-limiting steps .
  • Catalyst tuning : Optimize oxidizing agents (e.g., H₂O₂ with tungstate catalysts) to favor sulfone over sulfoxide .

Q. How does the electronic effect of the 4-methoxy group influence sulfone reactivity in further functionalization?

  • Methodological Answer :

  • Electron-donating effects : The methoxy group increases electron density on the benzyl ring, enhancing stability toward electrophilic substitution but reducing susceptibility to nucleophilic attack .
  • Comparative studies : Contrast with nitro-substituted sulfones (e.g., bis(4-nitrophenyl) sulfone), where electron-withdrawing groups accelerate nucleophilic aromatic substitution .
  • Applications : Methoxy groups improve solubility in polar solvents, facilitating use in polymer synthesis or pharmaceutical intermediates .

Q. What strategies stabilize this compound against thermal decomposition in high-temperature reactions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., diphenyl sulfone degrades >200°C, but benzyl derivatives may decompose at lower temperatures) .
  • Stabilizers : Add radical scavengers (e.g., BHT) or inert atmospheres (N₂/Ar) to suppress radical-mediated degradation pathways observed in diazo sulfones .
  • Alternative solvents : Use high-boiling solvents like diphenylmethane (80°C) to avoid exceeding thermal stability limits .

Q. How can this compound be incorporated into advanced polymer systems?

  • Methodological Answer :

  • Polymer design : Use as a monomer in polyimides or polyarylates by reacting with diamines (e.g., bis(4-aminophenoxy) phenyl sulfone) to form sulfone-containing backbones .
  • Property enhancement : Sulfone groups improve thermal stability (>300°C) and mechanical strength in polymers, as seen in fuel cell membranes .
  • Crosslinking : Functionalize the methoxy group via demethylation to generate reactive hydroxyl sites for covalent network formation .

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